N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H2,9,10,11) |
InChI Key |
ZIVJQMJCCVNNCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenylhydrazine with cyclohexanone, followed by methylation and subsequent cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Recent studies have focused on modifying the indazole scaffold to enhance biological activity. For instance, researchers have synthesized a series of derivatives by varying substituents on the indazole ring to improve potency against specific targets such as fibroblast growth factor receptors (FGFRs) and anaplastic lymphoma kinase (ALK) .
Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. For example:
- Fibroblast Growth Factor Receptor Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit FGFRs. One study identified a derivative with an IC50 value of 2.9 nM against FGFR1, demonstrating potent enzymatic inhibition and cellular activity .
- Anaplastic Lymphoma Kinase Inhibition : Another derivative exhibited significant activity against ALK with an IC50 value of 12 nM. This compound is currently undergoing clinical trials for treating ALK-dependent tumors .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound derivatives. Studies have shown that certain compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with notable zones of inhibition .
Case Study 1: FGFR Inhibitors
A series of this compound derivatives were synthesized and tested for FGFR inhibition. The most potent compound demonstrated significant anti-proliferative effects in cancer cell lines with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) studies indicated that specific substituents on the indazole ring were crucial for enhancing biological activity .
Case Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial applications, various derivatives were synthesized and tested against a range of bacterial strains. The results indicated that several compounds displayed substantial antibacterial effects comparable to standard antibiotics like penicillin . The molecular docking studies revealed strong binding interactions with bacterial enzymes, suggesting a mechanism for their antimicrobial action .
Data Tables
| Compound Name | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | FGFR1 | 2.9 | Potent inhibitor |
| Compound B | ALK | 12 | Clinical trial |
| Compound C | S. aureus | 21 mm zone of inhibition | Antibacterial |
| Compound D | E. coli | 18 mm zone of inhibition | Antibacterial |
Mechanism of Action
The mechanism of action of N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indazole Core
Tetridamine (N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine)
- Structure : Features an additional methyl group at C2 (CAS 17289-49-5).
- Molecular Formula : C₉H₁₅N₃ (MW: 165.24).
- Applications : Classified under HS code 2933999000 as a heterocyclic compound, with general tariff rates of 6.5% .
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
Heterocyclic Core Modifications
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Structure : Replaces the indazole core with a benzothiazole ring (CAS 40534-18-7).
- Molecular Formula : C₈H₁₂N₂S (MW: 168.26).
- Synthesis: Prepared via condensation of methyl thiourea and 2-chlorocyclohexanone, yielding 43% product .
- Key Differences : The sulfur atom in benzothiazole alters electronic properties and bioavailability compared to indazole derivatives.
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride
Reactivity and Tautomerism
- Tautomer Stability : In 4,5,6,7-tetrahydro-1H-indazol-3-amine derivatives, the 1H-tautomer is significantly more stable than the 2H-form, directing reactivity toward N1 in Ullmann coupling and acylation reactions .
- Acylation: The amino group in N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine undergoes selective benzoylation at the amine, contrasting with aromatic indazoles where N1 substitution dominates .
Comparative Data Table
Biological Activity
N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique indazole structure. Its molecular formula is CHN, with a molecular mass of approximately 151.21 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains and fungi. The mechanism involves the inhibition of specific enzymes crucial for microbial survival and proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.
3. Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's ability to modulate signaling pathways associated with cancer cell survival is a critical area of ongoing research.
4. Sigma Receptor Interaction
This compound acts as a ligand for sigma receptors, which are implicated in various neurobiological processes and have been targeted for drug development related to psychiatric and neurological disorders. Its interaction with these receptors may contribute to its therapeutic potential in treating conditions such as depression and anxiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation : It modulates the activity of sigma receptors, influencing neurotransmitter release and cellular signaling pathways.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL against Gram-positive bacteria.
- Cancer Cell Line Analysis : In vitro assays using A549 lung cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.
Data Table: Comparative Biological Activity
Q & A
Q. What are the primary synthetic strategies for N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions with a focus on regioselective functionalization. For example, alkylation or acylation at the NH2 group (e.g., benzoylation to form benzamide derivatives) is achieved using DCM or DMF as solvents, with catalysts like copper for coupling reactions . Optimization includes solvent selection (e.g., THF for improved solubility), temperature control, and purification via column chromatography with gradients of EtOAc/hexane or DCM/MeOH . Notably, Ullmann reactions are not reported for this compound, but alternative coupling methods (e.g., Huisgen–Sharpless–Meldal click reactions) are viable for derivatization .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on 1H/13C NMR to verify tautomeric forms and substituent positions, HRMS/ESI-MS for molecular weight validation, and 1D-NOESY to resolve regiochemical ambiguities (e.g., distinguishing N1 vs. N2 substitution in aryl derivatives) . For example, benzoylation products are confirmed by observing NH2 group reactivity and comparing spectral data with computational models .
Q. What are the pharmacological applications of tetrahydroindazole derivatives like this compound?
Indazole scaffolds are studied for anti-tumor , enzyme inhibition (e.g., human dihydroorotate dehydrogenase), and antibacterial activities. The tetrahydroindazole core enhances metabolic stability compared to aromatic analogs, making it a candidate for kinase inhibitors or cytotoxic agents . Biological evaluation involves in vitro assays (e.g., IC50 determination) and comparative studies with reference standards like caffeine to assess relative potency .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and regioselectivity in derivatization?
Q. What methodologies are used to evaluate the physicochemical properties of this compound, such as solubility and kinetic stability?
Water solubility is quantified using UV-Vis spectroscopy (Prima HT System) at pH 7.4, with absorbance measured at λmax ~250 nm . Kinetic solvent stability is assessed via automated systems (e.g., TECAN IVO), where compound degradation in phosphate buffer is monitored over 24–72 hours. Data are analyzed using first-order kinetics to determine half-lives .
Q. How do structural modifications (e.g., N-methylation or ring saturation) affect biological activity compared to aromatic indazole derivatives?
Saturation of the indazole ring (4,5,6,7-tetrahydro) improves metabolic stability but may reduce binding affinity to certain targets (e.g., cytochrome P450 enzymes). For example, anti-tumor assays show that tetrahydroindazole derivatives exhibit lower IC50 values against leukemia cell lines than their aromatic counterparts, suggesting enhanced membrane permeability . Comparative studies require docking simulations (e.g., AutoDock Vina) and SAR analysis to map critical substituent effects .
Q. What analytical challenges arise in resolving isomeric or tautomeric forms during synthesis?
Regiochemical ambiguity (e.g., N1 vs. N2 substitution) is addressed via NOESY/ROESY NMR to detect spatial proximity between protons. For example, in Ullmann reaction products, 1D-NOESY confirms N1-phenyl substitution by correlating aromatic protons with the indazole core . LC-MS/MS with ion mobility separation can further resolve isobaric intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
